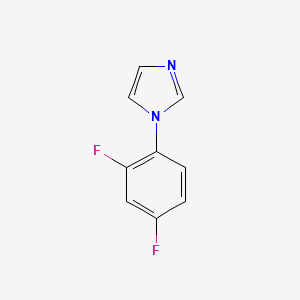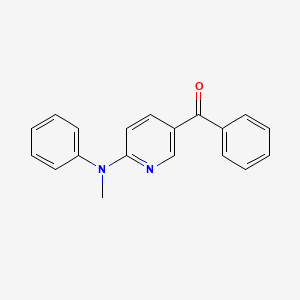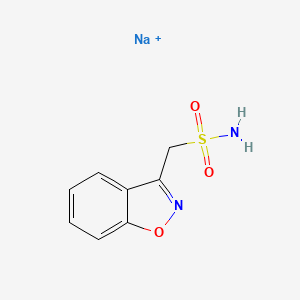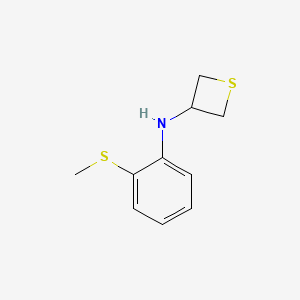
N-(2-(Methylthio)phenyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Methylthio)phenyl)thietan-3-amine is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a thietan-3-amine core substituted with a 2-(methylthio)phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methylthio)phenyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 2-(methylthio)phenyl halides with thietan-3-amine. This reaction typically requires the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Another method involves the cyclization of 2-(methylthio)phenylthiourea with 1,3-dihaloalkanes in the presence of a base. This reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired thietane derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. Large-scale production typically requires the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Methylthio)phenyl)thietan-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; typically performed in anhydrous ether under reflux conditions.
Substitution: Alkyl halides; typically performed in the presence of a base like sodium hydride in an aprotic solvent like DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted thietane derivatives.
Aplicaciones Científicas De Investigación
N-(2-(Methylthio)phenyl)thietan-3-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2-(Methylthio)phenyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing thietane ring can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate various cellular processes, including apoptosis and cell signaling pathways . Additionally, the compound’s amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Thietan-3-amine: A simpler thietane derivative without the 2-(methylthio)phenyl substitution.
2-(Methylthio)phenylamine: Lacks the thietane ring but contains the 2-(methylthio)phenyl group.
Thietane-3-thiol: Contains a thiol group instead of an amino group in the thietane ring.
Uniqueness
N-(2-(Methylthio)phenyl)thietan-3-amine is unique due to the combination of the thietane ring and the 2-(methylthio)phenyl group. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H13NS2 |
|---|---|
Peso molecular |
211.4 g/mol |
Nombre IUPAC |
N-(2-methylsulfanylphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H13NS2/c1-12-10-5-3-2-4-9(10)11-8-6-13-7-8/h2-5,8,11H,6-7H2,1H3 |
Clave InChI |
WBOZEEAXWHBUTA-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1NC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Isopropyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13000659.png)

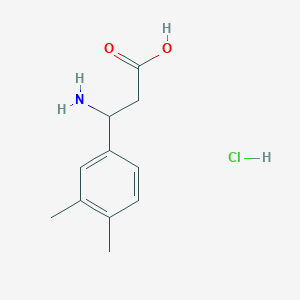

![tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13000675.png)

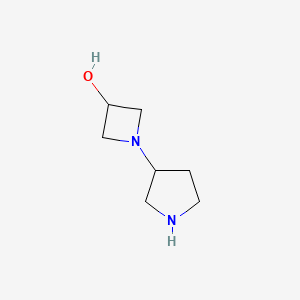
![Ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B13000697.png)

